N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide
Description
N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15(2)28-20(24-25-26-28)17-8-4-6-10-19(17)23-21(29)27-13-16-7-3-5-9-18(16)22(14-27)11-12-22/h3-10,15H,11-14H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJSCLHROZXMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC=CC=C2NC(=O)N3CC4=CC=CC=C4C5(C3)CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazole ring, which is often synthesized via a cycloaddition reaction involving an azide and a nitrile. The spirocyclic isoquinoline structure is then formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes or receptors in place of natural substrates. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide
- N-(2-phenyl-1H-tetrazol-5-yl)isoquinoline-4-carboxamide
- N-(2-(1H-tetrazol-5-yl)phenyl)isoquinoline-4-carboxamide
Uniqueness
The unique spirocyclic structure of N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide distinguishes it from other similar compounds. This structure may confer specific binding properties and biological activities that are not present in other compounds with similar functional groups but different overall architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
